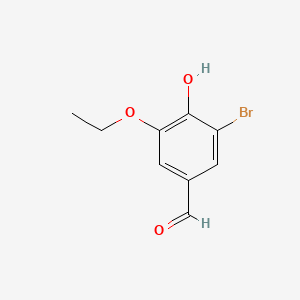

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEFTCNMUHHQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346475 | |

| Record name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3111-37-3 | |

| Record name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, identified by its CAS number 3111-37-3 , is a polysubstituted aromatic aldehyde that holds significant potential as a versatile intermediate in synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science.[1][2] Its unique structural arrangement, featuring a reactive aldehyde functionality, a phenolic hydroxyl group, and strategically positioned bromine and ethoxy moieties, offers a rich scaffold for the generation of complex molecular architectures. The electron-withdrawing nature of the bromine atom and the aldehyde group, coupled with the electron-donating effects of the hydroxyl and ethoxy groups, creates a nuanced electronic environment that can be exploited for a variety of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications, offering field-proven insights for professionals in drug discovery and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting. This compound is typically supplied as a light yellow to yellow powder or crystalline solid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3111-37-3 | [2] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Light yellow to yellow powder or crystals | |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerator |

Safety and Handling:

As with any halogenated organic compound, appropriate safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

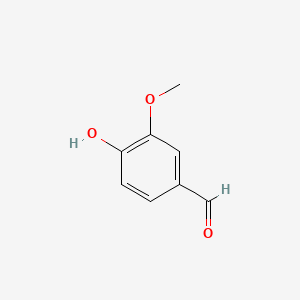

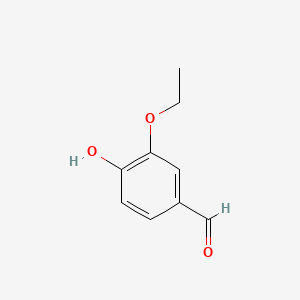

Synthesis Protocol: Electrophilic Bromination of Ethyl Vanillin

The most logical and established synthetic route to this compound is through the electrophilic aromatic substitution of its precursor, 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin. The hydroxyl and ethoxy groups are strong activating, ortho-, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The synergistic effect of the hydroxyl and ethoxy groups strongly directs the incoming electrophile (bromine) to the position ortho to the hydroxyl group and meta to the aldehyde, which is the C5 position.

Principle of the Reaction

The synthesis involves the direct bromination of ethyl vanillin using a suitable brominating agent, such as elemental bromine, in an appropriate solvent like acetic acid. The reaction proceeds via a classic electrophilic aromatic substitution mechanism where the bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) in glacial acetic acid. Cool the flask in an ice bath to 0-5°C.

-

Bromination: Prepare a solution of elemental bromine in glacial acetic acid. Add this solution dropwise to the stirred ethyl vanillin solution over a period of 30-60 minutes, ensuring the temperature remains below 10°C. Causality Note: Slow, controlled addition of bromine is crucial to minimize the formation of the dibrominated byproduct.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from an aqueous ethanol solution to yield the final product as a crystalline solid.

Characterization and Validation

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8 ppm.- Two aromatic protons as singlets or doublets between δ 7.0-7.8 ppm.- Methylene protons (OCH₂CH₃) quartet around δ 4.1 ppm.- Methyl protons (OCH₂CH₃) triplet around δ 1.4 ppm.- Phenolic proton (OH) broad singlet (may be exchangeable with D₂O). |

| ¹³C NMR | - Aldehyde carbon (C=O) around δ 190 ppm.- Aromatic carbons attached to oxygen in the δ 145-155 ppm range.- Other aromatic carbons in the δ 110-130 ppm range.- Methylene carbon (OCH₂) around δ 65 ppm.- Methyl carbon (CH₃) around δ 15 ppm. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the phenolic group (~3200-3400 cm⁻¹).- C-H stretches from the aromatic ring and alkyl chain (~2850-3100 cm⁻¹).- Strong C=O stretch from the aldehyde (~1670-1690 cm⁻¹).- C=C stretches from the aromatic ring (~1500-1600 cm⁻¹).- C-O stretches from the ether and phenol (~1200-1300 cm⁻¹).- C-Br stretch (~500-600 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 244/246 (due to bromine isotopes).- Fragments corresponding to the loss of H, CHO, and C₂H₅. |

Applications in Drug Discovery and Development

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile synthons for the synthesis of a wide range of heterocyclic compounds and other pharmacologically active molecules.[3] The presence of the bromine atom in this compound is of particular interest, as halogenation is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell membrane permeability.

Potential as an Enzyme Inhibitor Scaffold

Many enzyme inhibitors feature substituted aromatic rings that interact with the active site of the target protein. Benzaldehyde derivatives have been shown to inhibit enzymes such as tyrosinase and cholinesterases.[4][5] The specific substitution pattern of this compound makes it an attractive starting point for the design of inhibitors for various enzyme classes. The hydroxyl and ethoxy groups can act as hydrogen bond donors and acceptors, while the bromo-substituted phenyl ring can engage in hydrophobic and halogen bonding interactions within an enzyme's active site.

Sources

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde molecular weight

An In-Depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic aldehyde of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. This document details the compound's core physicochemical properties, provides a validated synthesis protocol, outlines methods for its analytical characterization, and explores its chemical reactivity and potential applications. The guide is intended for professionals who require a deep technical understanding of this versatile chemical intermediate, with a focus on experimental causality and practical laboratory implementation.

Core Molecular & Physicochemical Properties

This compound is a derivative of benzaldehyde featuring three functional groups on the aromatic ring: a bromine atom, an ethoxy group, and a hydroxyl group. This unique substitution pattern makes it a valuable building block in organic synthesis.

Chemical Identity

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3111-37-3 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₃ | [1][4] |

| Canonical SMILES | CCOC1=CC(C=O)=CC(Br)=C1O | [1] |

| InChI Key | GWEFTCNMUHHQLP-UHFFFAOYSA-N | [1] |

Physicochemical Data

The fundamental physicochemical properties determine the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 245.07 g/mol | [3] |

| Monoisotopic Mass | 243.97351 Da | [4] |

| Physical State | Solid | [2] |

| Predicted XLogP3 | 2.1 | [4] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Structural Representation

The 2D chemical structure of this compound highlights the spatial arrangement of its functional groups.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is most logically achieved via electrophilic aromatic substitution on a readily available precursor.

Retrosynthetic Analysis & Rationale

The target molecule can be synthesized from 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin. Ethyl vanillin is an inexpensive and commercially available starting material. The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups (ortho, para-directing) favor substitution at the C5 position, which is ortho to the ethoxy group and meta to the aldehyde. Bromination is a classic electrophilic substitution reaction that can be performed under mild conditions.

Proposed Synthetic Workflow

The workflow involves a single-step bromination of ethyl vanillin followed by purification.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the bromination of similar phenolic aldehydes.[5][6]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol) in glacial acetic acid (100 mL).

-

Reagent Addition: In a separate dropping funnel, prepare a solution of bromine (3.4 mL, 9.6 g, 60.2 mmol) in glacial acetic acid (20 mL). Add this solution dropwise to the stirring reaction mixture over 30 minutes. Maintain the reaction temperature below 30°C using a water bath if necessary.

-

Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

-

Workup: Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL) to remove residual acetic acid and salts.

Purification Protocol

-

Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot 1:1 ethanol:water to dissolve the solid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. The following are expected spectral data based on the molecule's structure.

| Technique | Expected Signature |

| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, CHO), δ ~7.4 (d, 1H, Ar-H), δ ~7.2 (d, 1H, Ar-H), δ ~5.5 (s, 1H, OH), δ ~4.2 (q, 2H, OCH₂CH₃), δ ~1.5 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~191 (CHO), δ ~150 (C-OH), δ ~148 (C-OEt), δ ~128 (Ar-C), δ ~115 (Ar-C), δ ~112 (C-Br), δ ~110 (Ar-C), δ ~65 (OCH₂), δ ~15 (CH₃) |

| FT-IR (KBr, cm⁻¹) | 3300-3400 (broad, O-H stretch), 2980 (C-H aliphatic stretch), 2850 & 2750 (aldehyde C-H stretch), 1680 (C=O aldehyde stretch), 1580 (C=C aromatic stretch), 1250 (C-O ether stretch) |

| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺: 244.9808, 246.9787 (characteristic isotopic pattern for Bromine) |

Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in advanced mass spectrometry-based identification.[4]

Reactivity and Applications in Research & Development

The true value of this compound lies in its versatile reactivity, which allows it to serve as a scaffold for constructing more complex molecules.

Chemical Reactivity Profile

The molecule possesses several reactive sites that can be addressed with high selectivity.

Caption: Major reactive sites on the this compound scaffold.

Role as a Synthetic Intermediate

-

Drug Discovery: The scaffold can be elaborated into lead compounds. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, alkyl, or alkyne groups. The aldehyde can be converted into amines, alcohols, or alkenes, while the phenol allows for the attachment of other moieties through ether linkages.

-

Materials Science: Analogous brominated phenolic compounds are used as monomers or functionalizing agents in polymer chemistry.[7] This molecule could be used to synthesize polymers with inherent flame-retardant properties due to its bromine content.[7] Furthermore, the phenolic and aldehyde functionalities allow for its incorporation into polymer backbones, potentially creating materials with antimicrobial or enhanced thermal stability.[7]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical.

Hazard Identification

Based on safety data for the compound, it is classified with the following hazards:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2][8]

-

Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation).[2]

Recommended Handling Procedures

| Control | Specification | Source |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | [2][9] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. | [8] |

| Handling Practices | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [2][8][9] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a highly functionalized and synthetically valuable aromatic compound. Its straightforward synthesis from ethyl vanillin, combined with its multiple reactive sites, makes it an attractive building block for medicinal chemists and material scientists. The strategic positioning of the bromo, ethoxy, hydroxyl, and aldehyde groups provides a rich platform for the development of novel molecules and functional materials. Proper characterization and adherence to safety protocols are paramount for its successful and safe utilization in a research and development setting.

References

- PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086.

- Molbase. 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4.

- PubChemLite. This compound.

- Capot Chemical. MSDS of 3-Bromo-5-hydroxybenzaldehyde.

- PrepChem.com. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.

- PubChem. 3-Bromo-5-ethyl-4-hydroxybenzaldehyde | C9H9BrO2 | CID 45095701.

- NP-MRD. Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).

- Rhodium.ws. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.

- Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

- PubChem. 3-Bromo-5-ethoxy-4-(2-ethylbutoxy)benzaldehyde.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound - CAS:3111-37-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde structure

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polysubstituted aromatic aldehyde, a class of organic compounds pivotal to synthetic chemistry.[1] As derivatives of benzaldehyde, these molecules serve as versatile building blocks for more complex molecular architectures. The specific arrangement of a bromine atom, an ethoxy group, a hydroxyl group, and a formyl group on the benzene ring imparts a unique combination of reactivity and functionality. This guide offers a comprehensive technical overview of this compound, designed for professionals in research and development. We will delve into its structural characteristics, propose a robust synthetic pathway grounded in established chemical principles, outline methods for its analytical characterization, and explore its potential applications in medicinal chemistry and materials science. While this compound is noted as a rare chemical for which extensive experimental data is not always collected by suppliers, this guide will provide a predictive and logical framework for its synthesis and validation.[2]

Chemical Structure and Physicochemical Properties

The functionality of this compound is dictated by the interplay of its four substituents on the aromatic core. The electron-donating hydroxyl and ethoxy groups activate the ring towards electrophilic substitution, while the electron-withdrawing aldehyde group deactivates it and serves as a key site for nucleophilic attack.[3] The bromine atom introduces a site for cross-coupling reactions and modulates the molecule's electronic properties and lipophilicity.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 3111-37-3 | [4] |

| Molecular Formula | C₉H₉BrO₃ | [5] |

| Molecular Weight | 245.07 g/mol | [4] |

| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=O)Br)O | [5] |

| InChI Key | GWEFTCNMUHHQLP-UHFFFAOYSA-N | [4][5] |

| Purity | ≥97% (typically) | [4] |

| Appearance | Solid (predicted) | [2] |

Synthesis and Mechanistic Rationale

While specific literature for the synthesis of this compound is sparse, a logical and efficient pathway can be designed starting from the readily available flavor compound 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin.[6] The proposed synthesis involves a regioselective electrophilic aromatic substitution (bromination).

Proposed Synthetic Pathway: Electrophilic Bromination

The key to this synthesis is controlling the position of bromination on the electron-rich aromatic ring. The ring possesses three substituents with competing directive effects:

-

Hydroxyl (-OH): A strongly activating ortho-, para-director.[7]

-

Ethoxy (-OEt): A strongly activating ortho-, para-director.[8]

-

Aldehyde (-CHO): A deactivating meta-director.[8]

The hydroxyl group is the most powerful activating group, and its directing effect will dominate.[7] It directs incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the aldehyde group. Of the two ortho positions (C-3 and C-5), the C-5 position is sterically less hindered and is also ortho to the activating ethoxy group. Therefore, the bromine electrophile (Br⁺) is predominantly directed to the C-5 position.

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of vanillin and other activated phenols.[7] It utilizes the in situ generation of bromine from potassium bromate and hydrobromic acid, which is safer than handling elemental bromine directly.[7][8]

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

-

Potassium bromate (KBrO₃)

-

Glacial acetic acid (CH₃COOH)

-

48% Hydrobromic acid (HBr)

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Ice-cold deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a suitable Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and potassium bromate (0.4 eq) in glacial acetic acid.

-

Bromine Generation: While stirring vigorously at room temperature, add 48% hydrobromic acid (2.0 eq) dropwise. The solution will typically develop a yellow-orange color, indicating the formation of bromine.[8]

-

Reaction: Continue stirring the mixture at room temperature for approximately 45-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Precipitation: Pour the reaction mixture into a beaker containing a substantial volume of ice-cold water (approx. 10x the volume of acetic acid used). A precipitate should form.[8]

-

Excess Bromine Removal: Add 10% sodium thiosulfate solution dropwise until the yellow color of excess bromine is discharged.

-

Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake with several portions of cold deionized water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.[7]

-

Drying: Dry the purified crystals under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. The following section outlines the expected spectroscopic data for this compound based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (-CHO): Singlet, δ ≈ 9.8 ppm. - Aromatic protons (Ar-H): Two doublets, δ ≈ 7.2-7.4 ppm, with a small J-coupling constant (~2-3 Hz, meta-coupling). - Phenolic proton (-OH): Broad singlet, δ ≈ 5-6 ppm (position is concentration and solvent dependent). - Ethoxy protons (-OCH₂CH₃): Quartet, δ ≈ 4.1 ppm (J ≈ 7 Hz) and Triplet, δ ≈ 1.4 ppm (J ≈ 7 Hz). |

| ¹³C NMR | - Carbonyl carbon (C=O): δ ≈ 190-192 ppm. - Aromatic carbons (C-O, C-Br): δ ≈ 145-155 ppm (C-OH, C-OEt), δ ≈ 110-115 ppm (C-Br). - Aromatic carbons (C-H, C-CHO): δ ≈ 110-135 ppm. - Ethoxy carbons (-OCH₂CH₃): δ ≈ 64 ppm (-OCH₂) and δ ≈ 15 ppm (-CH₃). |

| IR (cm⁻¹) | - O-H stretch (phenolic): Broad band, 3200-3500 cm⁻¹. - C-H stretch (aldehyde): Two weak bands, ~2850 and ~2750 cm⁻¹. - C=O stretch (aldehyde): Strong, sharp band, 1670-1690 cm⁻¹. - C=C stretch (aromatic): Bands around 1580 and 1500 cm⁻¹. - C-O stretch (ether/phenol): Strong bands, 1200-1300 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 244 and 246, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5] - Key Fragments: Loss of H (M-1), loss of ethyl (M-29), loss of CHO (M-29), and subsequent fragmentations. |

Reactivity and Potential Applications in Drug Discovery

The diverse functional groups of this compound make it a valuable intermediate for synthesizing a wide array of derivatives. Its potential lies in its ability to undergo a variety of chemical transformations, enabling the construction of complex molecular scaffolds for drug discovery and materials science.

Caption: Key reaction sites on this compound.

-

Drug Development: Substituted benzaldehydes are precursors to many biologically active compounds, including Schiff bases, chalcones, and various heterocyclic systems.[1] The aldehyde can be converted into an imine to form Schiff bases with potential antimicrobial or anticancer activities. The phenolic hydroxyl allows for the formation of ether linkages, a common motif in many drug molecules.[9] Furthermore, the aryl bromide is a powerful handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, enabling the attachment of other aryl, alkyl, or amine fragments.

-

Materials Science: The structure is also well-suited for applications in materials science. For instance, condensation of the aldehyde with amines can lead to the formation of poly(azomethine)s, a class of polymers with interesting electronic and optical properties.[10] The phenolic hydroxyl and aldehyde groups also present opportunities for its use as a linker or modulator in the synthesis of metal-organic frameworks (MOFs).[10]

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a synthetic intermediate. While not a commonplace reagent, its preparation is straightforward via the regioselective bromination of ethyl vanillin. This guide provides the necessary theoretical and practical framework for its synthesis, characterization, and further derivatization. Its unique combination of reactive sites—the aldehyde, phenol, and aryl bromide—offers chemists in pharmaceutical and materials research a versatile platform for the development of novel and complex molecules.

References

- Kumbhar, A. S., et al. (2014). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Journal of the Iranian Chemical Society.

- PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Molbase. (n.d.). 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4. Molbase.

- NileRed. (2021, March 27). Bromination of vanillin. YouTube.

- WisdomLib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. WisdomLib.

- ResearchGate. (n.d.). Scope of substituted benzaldehydes. ResearchGate.

- University of California, Irvine. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. UCI Department of Chemistry.

- Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.

- PubChem. (n.d.). 3-Bromo-5-ethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Bromo-5-ethyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information.

- TCI Chemicals. (n.d.). 3-Bromo-4-ethoxybenzaldehyde. TCI (Shanghai) Development Co., Ltd.

- Professor Dave Explains. (2022, June 29). Organic Chemistry: Bromination of Vanillin Virtual Lab Video CHM 252. YouTube.

- Natural Products Atlas. (2022, September 2). 3-bromo-5-hydroxy-4-methoxybenzaldehyde. NP Atlas.

- EduBirdie. (2022). Bromination of Vanillin Lab Report. EduBirdie.

- Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware.

- PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. PrepChem.com.

- Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).

- PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. National Center for Biotechnology Information.

- NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST Chemistry WebBook.

- Rhodium Archive. (n.d.). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Rhodium.ws.

- ResearchGate. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate.

- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 3-Ethoxy-4-hydroxy-benzaldehyde. SpectraBase.

- NIST. (n.d.). Ethyl Vanillin. NIST Chemistry WebBook.

Sources

- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 2. 3-Bromo-4-ethoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. sites.nvcc.edu [sites.nvcc.edu]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that holds significant potential as a versatile intermediate in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aldehyde functionality, a phenolic hydroxyl group, and strategically positioned ethoxy and bromo substituents, offers a rich landscape for chemical modification and the construction of complex molecular entities. The interplay of these functional groups modulates the electronic and steric properties of the benzene ring, making this compound an attractive scaffold for the development of novel therapeutic agents and functional polymers.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed protocol for its synthesis, in-depth spectroscopic characterization, and a discussion of its potential applications in research and drug development. The information presented herein is intended to equip researchers with the knowledge required to effectively synthesize, characterize, and utilize this valuable chemical building block.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 3111-37-3 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [3] |

| Molecular Weight | 245.07 g/mol | N/A |

| Physical Form | Light yellow to yellow powder or crystals | N/A |

| Purity | Typically ≥97% | [2] |

Safety Profile:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through the electrophilic aromatic substitution of its readily available precursor, 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The ethoxy group is also activating and ortho-, para-directing. The combined directing effects of the hydroxyl and ethoxy groups favor the substitution of bromine at the position ortho to the hydroxyl group and meta to the aldehyde group.

Reaction Scheme

Sources

- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. NP-MRD: Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738) [np-mrd.org]

- 3. 3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure. Therefore, the unambiguous confirmation of its chemical identity is a critical step in any research and development endeavor. This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven framework for the characterization of this and similar molecules.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with four functional groups: a bromine atom, an ethoxy group, a hydroxyl group, and a formyl (aldehyde) group. The substitution pattern is 1-formyl, 3-bromo, 5-ethoxy, and 4-hydroxy. This specific arrangement of electron-withdrawing (bromine, aldehyde) and electron-donating (hydroxyl, ethoxy) groups dictates the electronic environment of each atom and, consequently, its unique spectral signature.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal of the Fourier-transform infrared (FTIR) spectrometer is clean. A background spectrum of the clean, empty ATR crystal should be acquired.

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure firm and even contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Post-Analysis: Clean the ATR crystal and press tip thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Broad, Medium | O-H stretch (phenolic) |

| ~3050-3100 | Weak | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch (ethoxy group) |

| ~2850 & ~2750 | Weak, Sharp | C-H stretch (aldehyde, Fermi doublet) |

| ~1670-1690 | Strong, Sharp | C=O stretch (aldehyde) |

| ~1580 & ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250-1300 | Strong | C-O stretch (aryl ether) |

| ~1100-1150 | Medium | C-O stretch (hydroxyl) |

| ~600-700 | Medium | C-Br stretch |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. A broad absorption in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the aldehyde functional group is confirmed by a strong, sharp absorption band around 1670-1690 cm⁻¹ due to the C=O stretching vibration, and two weaker, sharp bands around 2850 cm⁻¹ and 2750 cm⁻¹, known as a Fermi doublet, which are characteristic of the C-H stretch of an aldehyde.[1][2] Aromatic C-H stretching vibrations are expected to appear as weak bands between 3050 and 3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group should be visible as medium intensity bands in the 2900-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic ring will likely appear as two bands around 1580 cm⁻¹ and 1470 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the aryl ether and the hydroxyl group are expected around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹, respectively. Finally, a medium intensity band in the 600-700 cm⁻¹ range can be attributed to the C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.

-

Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~9.80 | Singlet | 1H | Aldehyde (-CHO) | - |

| ~7.50 | Doublet | 1H | Aromatic (H-6) | ~2.0 |

| ~7.30 | Doublet | 1H | Aromatic (H-2) | ~2.0 |

| ~5.90 | Singlet | 1H | Phenolic (-OH) | - |

| ~4.15 | Quartet | 2H | Ethoxy (-OCH₂CH₃) | ~7.0 |

| ~1.50 | Triplet | 3H | Ethoxy (-OCH₂CH₃) | ~7.0 |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will provide a wealth of structural information. The most downfield signal, a singlet at approximately 9.80 ppm, is characteristic of the aldehyde proton.[3] A broad singlet around 5.90 ppm can be attributed to the phenolic hydroxyl proton; this peak may be exchangeable with D₂O.

The aromatic region is expected to show two doublets, each integrating to one proton. The electron-withdrawing aldehyde group and bromine atom, along with the electron-donating ethoxy and hydroxyl groups, will influence the chemical shifts of the aromatic protons. The proton at position 6 (H-6), which is ortho to the aldehyde group and meta to the bromine, is expected to be the most deshielded of the aromatic protons, appearing around 7.50 ppm. The proton at position 2 (H-2), being ortho to the aldehyde and meta to the ethoxy group, is predicted to resonate at a slightly higher field, around 7.30 ppm. These two protons will appear as doublets due to meta-coupling with each other, with a small coupling constant (J) of approximately 2.0 Hz.[4]

The ethoxy group will give rise to a quartet at approximately 4.15 ppm, corresponding to the two methylene (-OCH₂) protons, coupled to the three methyl protons. These three methyl (-CH₃) protons will appear as a triplet at around 1.50 ppm, coupled to the two methylene protons, with a typical coupling constant of about 7.0 Hz.

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde (C=O) |

| ~150 | C4-OH |

| ~148 | C5-OEt |

| ~135 | C1-CHO |

| ~128 | C6 |

| ~115 | C2 |

| ~110 | C3-Br |

| ~65 | Ethoxy (-OCH₂) |

| ~15 | Ethoxy (-CH₃) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing at approximately 190 ppm.[5] The aromatic carbons attached to oxygen (C4 and C5) are expected to resonate at around 150 ppm and 148 ppm, respectively. The carbon attached to the aldehyde group (C1) will likely be found near 135 ppm. The two aromatic CH carbons (C6 and C2) are predicted to appear around 128 ppm and 115 ppm. The carbon bearing the bromine atom (C3) is expected at a higher field, around 110 ppm. The methylene carbon of the ethoxy group should be at approximately 65 ppm, and the methyl carbon at around 15 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into a gas chromatograph (GC) to separate it from any impurities.

-

Ionization: The compound is then introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) in an electron ionization (EI) source. This process creates a positively charged molecular ion (M⁺˙).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, characteristic ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation

| m/z | Ion | Comments |

| 244/246 | [C₉H₉BrO₃]⁺˙ | Molecular ion (M⁺˙), showing the characteristic 1:1 isotopic pattern for bromine. |

| 243/245 | [C₉H₈BrO₃]⁺ | Loss of a hydrogen radical ([M-H]⁺). |

| 215/217 | [C₈H₆BrO₂]⁺ | Loss of an ethyl radical ([M-C₂H₅]⁺). |

| 187/189 | [C₇H₄BrO₂]⁺ | Loss of both the ethyl and formyl groups. |

| 136 | [C₇H₅O₃]⁺ | Loss of a bromine radical. |

Interpretation of the Mass Spectrum

The mass spectrum of this compound will be characterized by a molecular ion peak (M⁺˙) at m/z 244 and 246, with approximately equal intensity, which is the hallmark of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[1]

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable [M-H]⁺ ion at m/z 243/245.[4] Another likely fragmentation is the loss of the ethyl group from the ethoxy moiety, resulting in a fragment at m/z 215/217. Subsequent loss of the formyl group (CHO) would lead to an ion at m/z 187/189. A significant peak at m/z 136, corresponding to the loss of the bromine atom from the molecular ion, is also anticipated.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound, integrating IR, ¹H NMR, ¹³C NMR, and MS data, provides a robust and self-validating system for its structural confirmation. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The characteristic IR absorptions identify the key functional groups, the detailed NMR spectra elucidate the precise connectivity and electronic environment of each atom, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this and structurally related compounds, thereby ensuring the integrity and reproducibility of their scientific work.

References

- Nyquist, R. A., et al. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]

- Singh, R. D., & Singh, R. S. (2000). Overtone spectroscopy of some benzaldehyde derivatives. Journal of Chemical Sciences, 112(5), 539-546. [Link]

- Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

- PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- PubChem. (n.d.). This compound. [Link]

- International Journal of Computational Engineering Research. (n.d.).

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO 1H NMR spectrum of benzaldehyde. [Link]

Sources

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and functionalized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth technical examination of the ¹H NMR spectrum of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde with potential applications as a synthetic intermediate.

Aimed at researchers, scientists, and drug development professionals, this document moves beyond a mere description of the spectrum. It provides a predictive analysis based on fundamental principles, a detailed protocol for data acquisition grounded in best practices, and a thorough interpretation of the spectral data. The causality behind experimental choices and analytical deductions is emphasized throughout, reflecting a field-proven approach to spectroscopic problem-solving.

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

Before acquiring any experimental data, a robust theoretical prediction of the spectrum serves as a critical roadmap for analysis. This predictive process relies on understanding the influence of the molecular structure on the key NMR parameters: chemical shift (δ), signal integration, and spin-spin coupling (J-coupling).

The structure of this compound presents five distinct proton environments, as illustrated in the diagram below.

Caption: Molecular structure of this compound with unique proton environments labeled (Ha-He).

-

Aldehyde Proton (Hₐ): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[1][2] It is expected to resonate far downfield, typically in the range of δ 9.5-10.5 ppm . With no adjacent protons, its signal will be a sharp singlet (s) integrating to 1H .

-

Aromatic Protons (Hₑ, Hₑ'): There are two protons on the aromatic ring.

-

Electronic Environment: These protons are chemically non-equivalent. One proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating ethoxy group. The other is ortho to the electron-withdrawing bromine atom and meta to the aldehyde. The cumulative electronic effects of the substituents will place these signals in the aromatic region, generally between δ 7.0-8.0 ppm .[3][4]

-

Multiplicity: The two aromatic protons are positioned meta to each other. This results in a weak four-bond coupling (⁴J), which is typically small, around 1-3 Hz.[5][6][7] Consequently, each aromatic proton signal is expected to appear as a doublet (d) .

-

Integration: Each doublet will integrate to 1H .

-

-

Hydroxyl Proton (Hₒ): The chemical shift of a phenolic hydroxyl proton is highly variable and depends on the solvent, sample concentration, and temperature due to hydrogen bonding. It can appear anywhere from δ 5.0-8.0 ppm or even broader. Typically, it is observed as a broad singlet (br s) that does not couple with other protons and integrates to 1H . In anhydrous DMSO-d₆, this signal often becomes a sharp singlet.

-

Ethoxy Protons (Hₔ, Hₑ):

-

Methylene Protons (-OCH₂-, Hₔ): These protons are attached to a carbon bonded to an oxygen atom, which deshields them. Their signal is expected around δ 4.0-4.3 ppm . They are adjacent to the three methyl protons, so according to the n+1 rule, the signal will be split into a quartet (q) . This signal will integrate to 2H .

-

Methyl Protons (-CH₃, Hₑ): These protons are in a standard alkyl environment but are slightly deshielded by the adjacent oxygen atom two bonds away. They are expected to resonate around δ 1.3-1.5 ppm . Being adjacent to the two methylene protons, their signal will be a triplet (t) . The integration will correspond to 3H . The coupling constant (³J) for the ethoxy group's quartet and triplet will be identical, typically around 7.0 Hz.

-

Part 2: Experimental Protocol for ¹H NMR Data Acquisition

The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol outlines a self-validating system for acquiring a high-quality spectrum.

Workflow for NMR Analysis

Caption: Standard workflow for ¹H NMR spectroscopic analysis from sample preparation to structural assignment.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.[8][9] Using a sufficient amount of material ensures a good signal-to-noise ratio without requiring an excessive number of scans.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble.[10]

-

Chloroform-d (CDCl₃): A common choice for many organic compounds. The residual solvent peak appears at δ 7.26 ppm. The hydroxyl proton may exchange or appear as a very broad signal.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for polar compounds and those with prominent hydroxyl groups. The residual solvent peak is at δ 2.50 ppm. The hydroxyl proton signal is typically a sharp singlet, which can be useful for its definitive identification.

-

Rationale: The use of deuterated solvents is essential to avoid large, interfering signals from the solvent protons in the ¹H NMR spectrum. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[10]

-

-

Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as δ 0.00 ppm for calibration.

-

Filtration and Transfer: To ensure magnetic field homogeneity, the sample must be free of any solid particles.[9]

-

Prepare a filter by placing a small, tight plug of glass wool into a Pasteur pipette.

-

Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.

-

The final solution height in the tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coils.[9][11]

-

-

Spectrometer Setup and Acquisition:

-

Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks.

-

Acquisition Parameters: For a standard ¹H spectrum on a 400 MHz spectrometer, typical parameters would be:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (adjust as needed based on concentration)

-

-

Rationale: A shorter pulse angle and a relaxation delay ensure that all protons have time to return to their equilibrium state before the next pulse, allowing for accurate signal integration.

-

Part 3: Spectral Data Analysis and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound, assuming the spectrum is acquired in DMSO-d₆.

| Signal Assignment | Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde | Hₐ | ~9.75 | Singlet (s) | - | 1H |

| Aromatic | Hₑ, Hₑ' | ~7.6 - 7.8 | Doublet (d) | ⁴J ≈ 2.0 | 2H (1H each) |

| Hydroxyl | Hₒ | ~9.5 (sharp in DMSO) | Singlet (s) | - | 1H |

| Methylene (-OCH₂-) | Hₔ | ~4.15 | Quartet (q) | ³J ≈ 7.0 | 2H |

| Methyl (-CH₃) | Hₑ | ~1.35 | Triplet (t) | ³J ≈ 7.0 | 3H |

Detailed Signal Assignment and Rationale

-

δ 9.75 (s, 1H, Hₐ): This downfield singlet is unequivocally assigned to the aldehyde proton . Its characteristic chemical shift and lack of coupling are definitive identifiers for a -CHO group.[2]

-

δ 7.6 - 7.8 (two d, 1H each, Hₑ, Hₑ'): These two signals in the aromatic region are assigned to the ring protons . Their appearance as doublets is due to the small meta-coupling (⁴J ≈ 2.0 Hz) between them. Differentiating between the two requires a more detailed analysis (e.g., 2D NMR experiments like NOESY), but both fall within the expected range for a heavily substituted benzaldehyde ring.

-

δ ~9.5 (s, 1H, Hₒ): In DMSO-d₆, the phenolic hydroxyl proton signal is expected to be a sharp singlet due to reduced proton exchange with the solvent. Its exact position can vary, but it is typically downfield.

-

δ 4.15 (q, 2H, J ≈ 7.0 Hz, Hₔ): This quartet is assigned to the methylene (-OCH₂-) protons of the ethoxy group. The chemical shift is consistent with a methylene group attached to an oxygen atom, and the quartet multiplicity arises from coupling to the adjacent methyl group (3 protons, n+1=4).

-

δ 1.35 (t, 3H, J ≈ 7.0 Hz, Hₑ): This upfield triplet corresponds to the methyl (-CH₃) protons of the ethoxy group. The triplet multiplicity is due to coupling with the adjacent methylene group (2 protons, n+1=3). The coupling constant of ~7.0 Hz matches that of the methylene quartet, confirming their coupling relationship and the presence of the ethyl fragment.[7]

Conclusion

The ¹H NMR spectrum of this compound provides a clear and comprehensive fingerprint of its molecular structure. Each of the five unique proton environments gives rise to a distinct and predictable signal, characterized by its chemical shift, integration, and multiplicity. The downfield singlet of the aldehyde proton, the meta-coupled doublets of the aromatic protons, and the characteristic quartet-triplet pattern of the ethoxy group collectively confirm the compound's identity. This guide demonstrates that a systematic approach, combining theoretical prediction with robust experimental protocol and careful analysis, allows for the confident and accurate structural elucidation essential for advancing chemical and pharmaceutical research.

References

- NMR Sample Preparation. (n.d.). University of Ottawa.

- ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- University of Notre Dame. (n.d.). NMR Sample Preparation.

- University of Arizona. (n.d.). Sample preparation.

- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift.

- ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Iowa State University. (n.d.). NMR Coupling Constants.

- ResearchGate. (n.d.). The Influence of Substituents Nature on the Chemical Shifts Values of Methyl Protons in the 1H NMR Spectra of 1,1,2,2-Tetrasubstituted Arylpropanes.

- University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.

- YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).

- Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C₆H₅CHO.

- PubChemLite. (n.d.). This compound.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- MDPI. (n.d.). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons.

- University of Wisconsin-Madison. (n.d.). ¹H NMR: Intermediate Level, Spectrum 6.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0059965).

- SpectraBase. (n.d.). 3-Bromo-5-ethoxy-4-(2-naphthylmethoxy)benzaldehyde.

- ResearchGate. (n.d.). ¹H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD).

- SpectraBase. (n.d.). Benzaldehyde - Optional[¹H NMR] - Chemical Shifts.

- PubChem. (n.d.). 3-Bromo-5-ethyl-4-hydroxybenzaldehyde.

- Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.

- Natural Products Atlas. (2022, September 2). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. mun.ca [mun.ca]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Vibrations of a Key Synthetic Intermediate

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of a reactive aldehyde, a phenolic hydroxyl, a bulky bromine atom, and an ethoxy group on a benzene ring makes it a versatile precursor for the synthesis of a wide range of biologically active molecules and complex organic structures. A thorough characterization of this compound is paramount for quality control, reaction monitoring, and structural confirmation. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide offers a detailed analysis of the FT-IR spectrum of this compound, grounded in established spectroscopic principles and supported by data from analogous structures.

I. Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean and reproducible FT-IR spectrum is critically dependent on the chosen sample preparation method. For a solid compound like this compound, two primary techniques are recommended: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.

A. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is often the preferred method due to its simplicity, speed, and minimal sample preparation.[1][2] It is particularly advantageous for rapid screening and analysis of small sample quantities.

Step-by-Step Methodology for ATR-FTIR:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is impeccably clean.[3] This can be achieved by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a crucial step to account for any atmospheric interference (e.g., CO2, water vapor) and instrumental artifacts.[4]

-

Sample Application: Place a small, representative amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the instrument's press arm to apply firm, consistent pressure on the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a strong signal.[3]

-

Data Acquisition: Collect the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Post-Measurement Cleaning: After the analysis, retract the press arm, remove the sample, and thoroughly clean the crystal surface as described in step 1.

Causality Insight: The principle of ATR relies on an evanescent wave that penetrates a short distance into the sample at the point of total internal reflection within the crystal.[2] Good contact is vital because the strength of the evanescent wave's interaction with the sample, and thus the signal intensity, decays exponentially with distance from the crystal surface.

B. Potassium Bromide (KBr) Pellet Method

This traditional transmission method can yield high-quality spectra and is useful when a reference spectrum in a non-interacting matrix is desired.

Step-by-Step Methodology for KBr Pellet Preparation:

-

Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr. The goal is to achieve a fine, homogeneous powder, which minimizes light scattering.[5]

-

Pellet Formation: Transfer the powder to a pellet-pressing die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent, or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described for the ATR method, ensuring a background scan of the empty sample compartment is performed first.

Trustworthiness Note: The KBr must be scrupulously dry, as absorbed water will exhibit a broad O-H stretching band around 3400 cm⁻¹, potentially obscuring the phenolic O-H stretch of the analyte.

II. In-depth Analysis of the FT-IR Spectrum

The FT-IR spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The following analysis predicts the expected absorption bands based on established group frequencies and data from structurally related molecules.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure and principal FT-IR vibrational modes.

A. The High-Frequency Region (4000-2500 cm⁻¹)

-

O-H Stretching (Phenolic): A prominent, broad absorption band is expected in the region of 3200-3400 cm⁻¹ . This broadening is a hallmark of intermolecular hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules in the solid state.[6][7] The presence of the bulky bromine and ethoxy groups flanking the hydroxyl group may introduce some steric hindrance, potentially resulting in a slightly sharper peak compared to unsubstituted phenol.

-

C-H Stretching (Aromatic and Alkyl):

-

Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.[4]

-

The C-H stretching vibrations of the ethoxy group (-O-CH₂-CH₃) will appear in the 2850-2980 cm⁻¹ region. These are typically sharp bands of medium intensity.

-

Aldehydic C-H Stretching: A key diagnostic feature for aldehydes is the appearance of two weak to medium bands due to the C-H stretch of the -CHO group. One band appears around 2800-2850 cm⁻¹ and a second, often more distinct, band appears at a lower frequency, around 2700-2750 cm⁻¹ .[8] The latter is often observed as a shoulder on the more intense alkyl C-H stretching bands. This phenomenon, known as a Fermi doublet, arises from the interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[9]

-

B. The Carbonyl and Double Bond Region (1800-1400 cm⁻¹)

-

C=O Stretching (Aldehyde): This will be one of the strongest and sharpest absorption bands in the entire spectrum, appearing in the range of 1670-1690 cm⁻¹ . The position is lower than that of a saturated aliphatic aldehyde (typically 1720-1740 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic ring.[10][11] This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and thus lowering its vibrational frequency. The electron-donating effects of the hydroxyl and ethoxy groups also contribute to this shift to a lower wavenumber.

-

C=C Stretching (Aromatic): The benzene ring gives rise to several characteristic C=C stretching vibrations. For a substituted benzene ring like this, two or three bands of medium to strong intensity are expected in the 1450-1600 cm⁻¹ region.[7] Typically, one band will appear around 1580-1595 cm⁻¹ and another around 1470-1485 cm⁻¹ .

C. The Fingerprint Region (1400-400 cm⁻¹)

This region contains a wealth of complex, overlapping absorptions that are unique to the molecule as a whole.

-

C-O Stretching:

-

The stretching vibration of the phenolic C-O bond is expected to produce a strong band around 1250-1280 cm⁻¹ .[12]

-

The asymmetric C-O-C stretching of the ethoxy group will result in a strong absorption band, typically around 1200-1240 cm⁻¹ . The symmetric C-O-C stretch will appear as another band around 1040-1080 cm⁻¹ .[13]

-

-

Aromatic C-H Bending: Out-of-plane (oop) bending vibrations of the remaining aromatic C-H bonds will produce medium to strong bands in the 800-900 cm⁻¹ region. The exact position is indicative of the substitution pattern.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected in the lower frequency range of the fingerprint region, typically between 550 cm⁻¹ and 650 cm⁻¹ . This absorption is often of medium to strong intensity.

III. Data Summary and Interpretation

The following table consolidates the expected characteristic FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| ~3200-3400 | Strong, Broad | O-H stretch (phenolic) | Broadened due to intermolecular H-bonding.[6][7] |

| ~3050-3100 | Weak-Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds.[4] |

| ~2850-2980 | Medium | Aliphatic C-H stretch | From the ethoxy group (-CH₂-CH₃). |

| ~2820 & ~2720 | Weak-Medium | Aldehydic C-H stretch | Fermi doublet, a key diagnostic for aldehydes.[8] |

| ~1670-1690 | Strong, Sharp | C=O stretch (aldehyde) | Conjugation with the aromatic ring lowers the frequency.[10][11] |

| ~1580 & ~1470 | Medium-Strong | Aromatic C=C stretch | In-ring vibrations of the benzene nucleus.[7] |

| ~1250-1280 | Strong | Phenolic C-O stretch | |

| ~1200-1240 | Strong | Asymmetric C-O-C stretch | From the ethoxy group.[13] |

| ~1040-1080 | Medium | Symmetric C-O-C stretch | From the ethoxy group.[13] |

| ~800-900 | Medium-Strong | Aromatic C-H out-of-plane bend | Position depends on the substitution pattern. |

| ~550-650 | Medium-Strong | C-Br stretch | Heavy atom vibration, appears at low frequency. |

IV. Conclusion

The FT-IR spectrum of this compound provides a rich tapestry of information, allowing for unambiguous confirmation of its molecular structure. The key diagnostic features are the broad phenolic O-H stretch, the characteristic Fermi doublet of the aldehydic C-H stretch, the strong, conjugated C=O stretch, and the various C-O and C-Br stretches in the fingerprint region. This in-depth guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize the FT-IR spectrum of this important compound in their research and development endeavors, ensuring the integrity and quality of their synthetic work.

V. References

-

Bruker. (n.d.). ATR-FTIR Basics. Retrieved from Bruker Corporation website.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell Scientific Instrument Co., Ltd.

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

-

Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS.

-

Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

-

ResearchGate. (n.d.). FT-IR spectra of Phenol.

-

Jasco. (n.d.). Sampling Techniques for FTIR Spectroscopy.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides.

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

-

AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

-

Characteristic Group Vibrations of Organic Molecules II. (n.d.).

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: aldehydes.

-

ResearchGate. (n.d.). FT-IR spectrum of compound 2.

-

Zhang, X. (n.d.). FTIR Spectrum.

-

ResearchGate. (n.d.). A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide.

-

Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.

-

Journal of Optics and Spectroscopy. (2025, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states.

-

University of California, Santa Cruz. (n.d.). IR Tables.

-

PubMed. (2021, April 14). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier.

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

-

ChemicalBook. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5)IR1.

-

Sigma-Aldrich. (n.d.). IR Chart.

-

SpectraBase. (n.d.). 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde - Optional[FTIR] - Spectrum.

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

-

Benchchem. (n.d.). An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde.

-

National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy- - the NIST WebBook.

Sources

- 1. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 3111-37-3|this compound|BLD Pharm [bldpharm.com]

- 11. scribd.com [scribd.com]

- 12. rsc.org [rsc.org]

- 13. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers in drug development and organic synthesis. By delving into the principles of ionization and fragmentation, this document serves as an essential resource for scientists seeking to characterize this and similar molecules with precision and confidence.

Introduction: The Analytical Imperative